PPACKII (trifluoroacetate salt)
PPACKII (trifluoroacetate salt)
Brand Name:
Vulcanchem
CAS No.:
649748-23-2
VCID:
VC0005535
InChI:
InChI=1S/C25H33ClN6O3.2C2HF3O2/c26-16-22(33)20(12-7-13-30-25(28)29)31-24(35)21(15-18-10-5-2-6-11-18)32-23(34)19(27)14-17-8-3-1-4-9-17;2*3-2(4,5)1(6)7/h1-6,8-11,19-21H,7,12-16,27H2,(H,31,35)(H,32,34)(H4,28,29,30);2*(H,6,7)/t19-,20+,21+;;/m1../s1
SMILES:
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)CCl)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Molecular Formula:
C29H35ClF6N6O7
Molecular Weight:
729.074
PPACKII (trifluoroacetate salt)
CAS No.: 649748-23-2
Inhibitors
VCID: VC0005535
Molecular Formula: C29H35ClF6N6O7
Molecular Weight: 729.074
CAS No. | 649748-23-2 |
---|---|
Product Name | PPACKII (trifluoroacetate salt) |
Molecular Formula | C29H35ClF6N6O7 |
Molecular Weight | 729.074 |
IUPAC Name | (2R)-2-amino-N-[(2S)-1-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-3-phenylpropanamide;2,2,2-trifluoroacetic acid |
Standard InChI | InChI=1S/C25H33ClN6O3.2C2HF3O2/c26-16-22(33)20(12-7-13-30-25(28)29)31-24(35)21(15-18-10-5-2-6-11-18)32-23(34)19(27)14-17-8-3-1-4-9-17;2*3-2(4,5)1(6)7/h1-6,8-11,19-21H,7,12-16,27H2,(H,31,35)(H,32,34)(H4,28,29,30);2*(H,6,7)/t19-,20+,21+;;/m1../s1 |
Standard InChIKey | JVMDQRDDGVKUMG-WOSURGFKSA-N |
SMILES | C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)CCl)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Appearance | Assay:≥95%A crystalline solid |
Synonyms | D-phenylalanyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(chloroacetyl)butyl]-L-phenylalaninamide, bis(trifluoroacetate) |
PubChem Compound | 131698209 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume